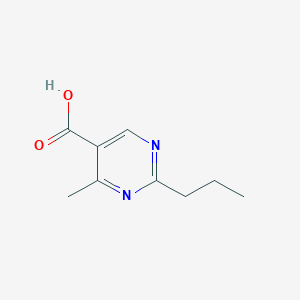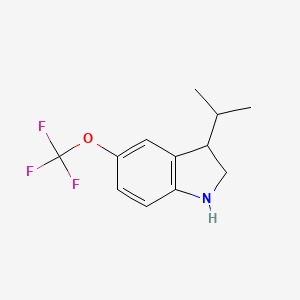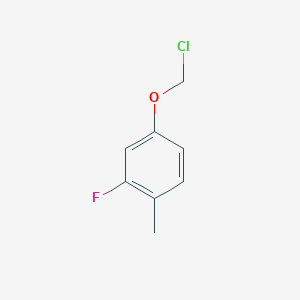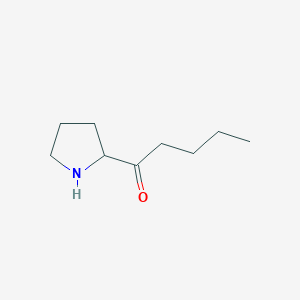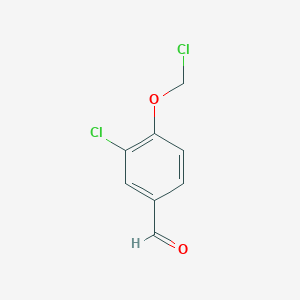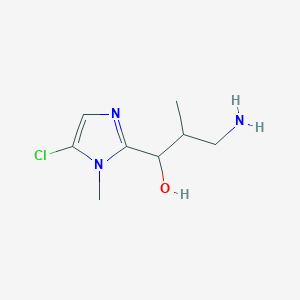
3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” is a synthetic organic compound that features an imidazole ring substituted with a chlorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” typically involves multi-step organic reactions. One possible route could involve the alkylation of an imidazole derivative followed by chlorination and subsequent amination. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions could involve the conversion of the imidazole ring or the reduction of the amino group.
Substitution: The chlorine atom on the imidazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could result in various substituted imidazole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions, receptor binding, or as a probe in biochemical assays.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industry, it could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-chloro-1H-imidazol-2-yl)-2-methylpropan-1-ol
- 3-amino-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol
- 3-amino-1-(5-chloro-1H-imidazol-2-yl)-2-ethylpropan-1-ol
Uniqueness
The unique combination of functional groups in “3-amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-methylpropan-1-ol” may confer specific properties such as enhanced binding affinity, selectivity, or stability compared to similar compounds. This could make it particularly valuable in certain applications, such as drug development or as a chemical intermediate.
Propriétés
Formule moléculaire |
C8H14ClN3O |
|---|---|
Poids moléculaire |
203.67 g/mol |
Nom IUPAC |
3-amino-1-(5-chloro-1-methylimidazol-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H14ClN3O/c1-5(3-10)7(13)8-11-4-6(9)12(8)2/h4-5,7,13H,3,10H2,1-2H3 |
Clé InChI |
WMAXBYKWFIKLPV-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=NC=C(N1C)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


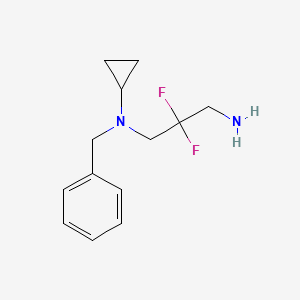
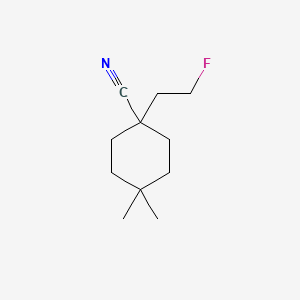
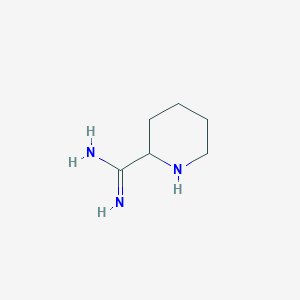
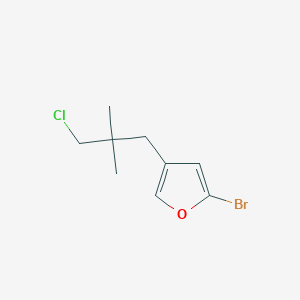
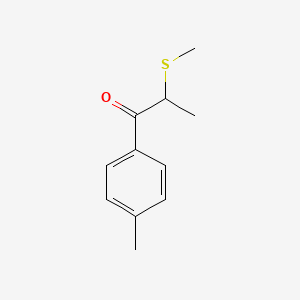
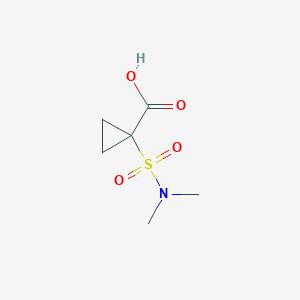
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)

